(4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid
CAS No.: 1704066-87-4
Cat. No.: VC2748568
Molecular Formula: C19H31BN2O5
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704066-87-4 |
|---|---|
| Molecular Formula | C19H31BN2O5 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | [3-methyl-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C19H31BN2O5/c1-15-14-16(20(24)25)6-7-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3 |
| Standard InChI Key | LITHFYCZGVSQQQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |
Introduction
The compound (4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-methylphenyl)boronic acid is a complex organic molecule that incorporates a boronic acid group, a tert-butoxycarbonyl (Boc) protected piperazine moiety, and a propoxy linker attached to a methyl-substituted phenyl ring. This structure suggests potential applications in organic synthesis, particularly in cross-coupling reactions, and possibly in medicinal chemistry due to the presence of the piperazine ring, which is common in many pharmaceuticals.
Synthesis and Preparation
The synthesis of this compound likely involves several steps, including:
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Preparation of the boronic acid moiety: This might involve the reaction of a halogenated aromatic compound with a borane source.
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Introduction of the piperazine moiety: This could involve alkylation of the piperazine with a suitable alkylating agent, followed by protection with a Boc group.
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Formation of the propoxy linker: This might involve etherification reactions between the phenyl ring and the piperazine moiety.
While specific synthesis details for this exact compound are not readily available, similar compounds often require careful control of reaction conditions to ensure high yields and purity.
Potential Applications
Given its structure, this compound could be useful in several areas:
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Organic Synthesis: The boronic acid group makes it a candidate for Suzuki-Miyaura cross-coupling reactions, potentially forming complex molecules.
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Medicinal Chemistry: The presence of a piperazine ring suggests potential biological activity, as piperazines are found in many drugs. The compound could serve as a scaffold for developing new pharmaceuticals.
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Materials Science: The boronic acid functionality might also be exploited in materials synthesis, such as in the preparation of boron-containing polymers or nanomaterials.
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